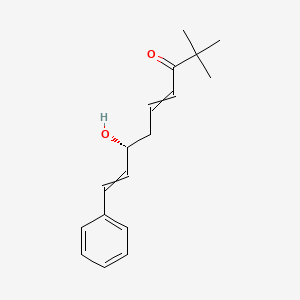
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one can be achieved through several synthetic routes. One common method involves the use of a Grignard reaction, where a phenylmagnesium bromide reacts with a suitable precursor to introduce the phenyl group. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow chemistry techniques. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 7-oxo-2,2-dimethyl-9-phenylnona-4,8-dien-3-one.
Reduction: Formation of 7-hydroxy-2,2-dimethyl-9-phenylnonane.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the compound’s double bonds can participate in redox reactions, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7S)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: A stereoisomer with similar chemical properties but different biological activity.
7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the specific stereochemistry of the (7R) form.
2,2-dimethyl-9-phenylnona-4,8-dien-3-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
CAS-Nummer |
821775-51-3 |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(7R)-7-hydroxy-2,2-dimethyl-9-phenylnona-4,8-dien-3-one |
InChI |
InChI=1S/C17H22O2/c1-17(2,3)16(19)11-7-10-15(18)13-12-14-8-5-4-6-9-14/h4-9,11-13,15,18H,10H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
QSOCUDXVXYKKRT-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)C=CC[C@H](C=CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)(C)C(=O)C=CCC(C=CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
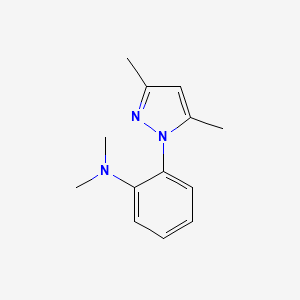
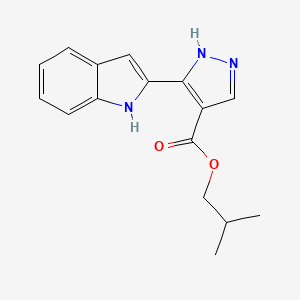
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
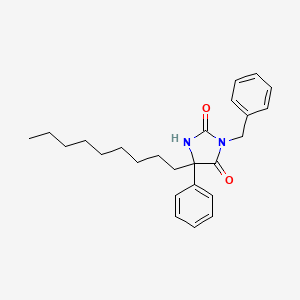

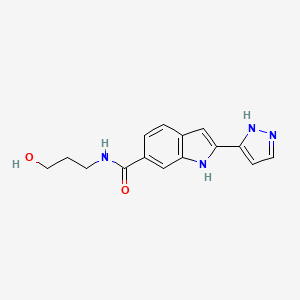
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
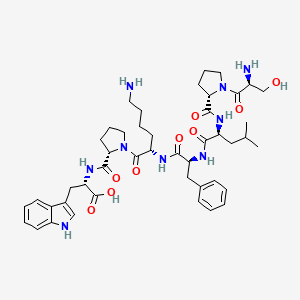
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
